4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a dihydroquinoxalinone structure
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles , have been reported to exhibit anticancer activity against various cancer cell lines .
Biochemical Pathways
Based on the observed anticancer activity of similar compounds , it can be inferred that the compound may affect pathways related to cell cycle regulation and apoptosis.
Result of Action
Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps. One common approach begins with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized from piperonal through a series of reactions involving reduction and cyclization . The dihydroquinoxalinone structure is then formed through a condensation reaction with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include various quinoxaline and dihydroquinoxaline derivatives, which can have different functional groups attached depending on the specific reagents and conditions used .
Scientific Research Applications
4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It may be used in the development of new materials with specific chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[d][1,3]dioxole derivatives and quinoxaline derivatives, such as:
- 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines
- 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane
Uniqueness
What sets 4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one apart is its unique combination of the benzo[d][1,3]dioxole and dihydroquinoxalinone structures, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-[2-(1,3-benzodioxol-5-yl)acetyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-16-9-19(13-4-2-1-3-12(13)18-16)17(21)8-11-5-6-14-15(7-11)23-10-22-14/h1-7H,8-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAFVSDJBVICBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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